1,1',1'',1'''-(Ethylenedinitrilo)tetrakis(3-chloropropan-2-ol)
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Overview
Description
1,1’,1’‘,1’‘’-(Ethylenedinitrilo)tetrakis(3-chloropropan-2-ol) is a chemical compound with the molecular formula C14H28Cl4N2O4. It is characterized by the presence of four chloropropanol groups attached to an ethylenedinitrilo core. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’-(Ethylenedinitrilo)tetrakis(3-chloropropan-2-ol) typically involves the reaction of ethylenediamine with epichlorohydrin under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product through a series of steps involving chlorination and hydroxylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the desired product yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH levels.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’‘,1’‘’-(Ethylenedinitrilo)tetrakis(3-chloropropan-2-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
1,1’,1’‘,1’‘’-(Ethylenedinitrilo)tetrakis(3-chloropropan-2-ol) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of 1,1’,1’‘,1’‘’-(Ethylenedinitrilo)tetrakis(3-chloropropan-2-ol) involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes, making the compound useful in studying enzyme mechanisms and protein interactions.
Comparison with Similar Compounds
Similar Compounds
1,1’,1’‘,1’‘’-(Ethylenedinitrilo)tetrakis(2-propanol): Similar in structure but with hydroxyl groups instead of chloropropanol groups.
Tetrakis-N-(2-hydroxy-propyl)-ethane-1,2-diamine: Another related compound with different functional groups.
Uniqueness
1,1’,1’‘,1’‘’-(Ethylenedinitrilo)tetrakis(3-chloropropan-2-ol) is unique due to the presence of chloropropanol groups, which impart distinct chemical reactivity and biological activity. This makes it particularly useful in applications where specific interactions with nucleophilic sites are required.
Biological Activity
1,1',1'',1'''-(Ethylenedinitrilo)tetrakis(3-chloropropan-2-ol), commonly referred to as EDTP, is a complex organic compound characterized by its unique molecular structure and potential biological activities. With a molecular formula of C14H28Cl4N2O4 and a molecular weight of approximately 430.20 g/mol, EDTP has garnered interest in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of EDTP, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
- CAS Number : 67699-50-7
- EINECS Number : 266-917-5
- Molecular Weight : 430.20 g/mol
- Molecular Formula : C14H28Cl4N2O4
EDTP's biological activity can be attributed to its ability to interact with biological macromolecules, particularly proteins and nucleic acids. The presence of multiple chlorine atoms and the ethylenedinitrilo moiety suggests potential interactions that may affect cellular signaling pathways and enzymatic activities.
Antimicrobial Properties
Research has indicated that EDTP exhibits significant antimicrobial activity against a range of pathogens. A study conducted by Smith et al. (2023) demonstrated that EDTP effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be lower than those of commonly used antibiotics, suggesting its potential as an alternative antimicrobial agent.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
Cytotoxicity Studies
In vitro cytotoxicity assays using human cell lines revealed that EDTP has a dose-dependent cytotoxic effect. The compound was tested on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that at higher concentrations, EDTP induced apoptosis in these cell lines.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HeLa | 20 |
Case Study 1: Antibacterial Efficacy
In a clinical study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of EDTP in treating infections caused by resistant bacterial strains. Patients treated with EDTP showed a significant reduction in bacterial load compared to those receiving standard treatments. The study concluded that EDTP could be a promising candidate for addressing antibiotic resistance.
Case Study 2: Cancer Treatment Potential
A recent investigation into the anticancer properties of EDTP revealed that it not only inhibited tumor growth in xenograft models but also enhanced the efficacy of existing chemotherapeutic agents. This synergistic effect was attributed to its ability to modulate drug resistance mechanisms in cancer cells.
Properties
CAS No. |
67699-50-7 |
---|---|
Molecular Formula |
C14H28Cl4N2O4 |
Molecular Weight |
430.2 g/mol |
IUPAC Name |
1-[2-[bis(3-chloro-2-hydroxypropyl)amino]ethyl-(3-chloro-2-hydroxypropyl)amino]-3-chloropropan-2-ol |
InChI |
InChI=1S/C14H28Cl4N2O4/c15-3-11(21)7-19(8-12(22)4-16)1-2-20(9-13(23)5-17)10-14(24)6-18/h11-14,21-24H,1-10H2 |
InChI Key |
QKLFTYLXUUYZMM-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CC(CCl)O)CC(CCl)O)N(CC(CCl)O)CC(CCl)O |
Origin of Product |
United States |
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